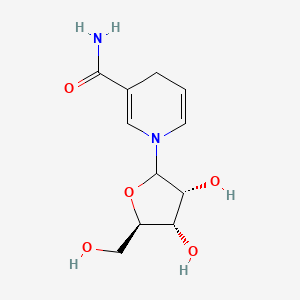

1,4-Dihydronicotinamide riboside

Vue d'ensemble

Description

1,4-Dihydronicotinamide riboside is a useful research compound. Its molecular formula is C11H16N2O5 and its molecular weight is 256.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1,4-Dihydronicotinamide riboside (NRH) is a reduced form of nicotinamide riboside (NR), which has garnered significant attention for its role as a precursor to nicotinamide adenine dinucleotide (NAD+). NAD+ is crucial for various biological processes, including energy metabolism, DNA repair, and maintaining mitochondrial function. This article explores the biological activity of NRH, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

NRH can be synthesized through the reduction of nicotinamide riboside or by hydrolysis of dihydronicotinamide mononucleotide (NMNH). The efficient synthesis method allows for scalable production, which is essential for research and potential clinical applications. The compound exists in both oxidized and reduced forms and is characterized by its ability to donate hydride ions, significantly impacting cellular redox states and metabolic pathways .

NAD+ Precursor : NRH serves as a potent NAD+ precursor, enhancing NAD+ concentrations in mammalian cells more effectively than NR or NMN. Studies have shown that NRH can increase NAD+ levels by 2.5 to 10-fold within one hour of administration . This rapid enhancement occurs without inducing apoptotic markers or significantly increasing lactate levels, indicating a favorable metabolic profile .

Cellular Protection : NRH has demonstrated protective effects against genotoxic stress. In experiments with Neuro2a cells treated with hydrogen peroxide (HP), co-treatment with NRH improved cell survival from 10% to nearly 80% , showcasing its potential to mitigate oxidative damage . Additionally, NRH-treated cells exhibited resistance to cell death caused by other genotoxins like methylmethane sulfonate (MMS), further emphasizing its protective role in cellular environments exposed to stress .

Biological Effects in Immune Function

Recent studies have indicated that NRH can influence immune cell activity. In THP-1 macrophages, NRH supplementation activated pro-inflammatory gene expression and enhanced cytokine production in response to lipopolysaccharide (LPS) stimulation . This suggests that while NRH boosts NAD+ levels, it may also modulate inflammatory responses, potentially making it a double-edged sword in therapeutic contexts.

Case Studies and Research Findings

Comparative Analysis with Other NAD+ Precursors

NRH has been compared with other NAD+ precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN). The following table summarizes key differences:

Applications De Recherche Scientifique

Synthesis and Stability

The efficient synthesis of 1,4-dihydronicotinamide riboside has been achieved from nicotinamide riboside chloride using sodium dithionate as a reducing agent. Studies have demonstrated that this method allows for high yields and purity levels of NRH, confirmed through various analytical techniques such as HPLC and NMR spectroscopy . The compound exhibits higher thermal stability compared to its precursor and is sensitive to oxidation in the presence of oxygen .

Biochemical Mechanisms

This compound enhances NAD+ concentrations significantly more than other NAD+ precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN). In vitro studies have shown that NRH can increase NAD+ levels by 2.5 to 10-fold within one hour of administration . This rapid effect is attributed to NRH's unique ability to bypass certain metabolic pathways that limit the efficacy of other NAD+ precursors .

Metabolic Disorders

Research indicates that NRH supplementation can improve metabolic health by enhancing NAD+ levels, which are crucial for energy metabolism and mitochondrial function. This has implications for treating metabolic disorders such as obesity and diabetes .

Neurodegenerative Diseases

Given the role of NAD+ in neuronal health, NRH has been investigated for its potential in neuroprotection. Studies suggest that elevating NAD+ levels could mitigate neurodegeneration associated with diseases like Alzheimer's and Parkinson's .

Cardiovascular Health

NRH's ability to enhance NAD+ concentrations may also benefit cardiovascular health by improving endothelial function and reducing oxidative stress, which are critical factors in cardiovascular diseases .

Immune Function

Recent findings indicate that NRH can activate pro-inflammatory pathways in macrophages, suggesting a dual role in immune modulation. It enhances the expression of cytokines and chemokines, indicating potential applications in immune-related conditions .

Case Studies

Propriétés

IUPAC Name |

1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11/h1,3-4,7-9,11,14-16H,2,5H2,(H2,12,17)/t7-,8-,9-,11?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKBMGXNXXXBFE-YIPHXTPMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CN(C=C1C(=O)N)C2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.